Sesbanimide

Description

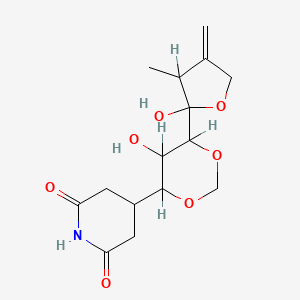

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[5-hydroxy-6-(2-hydroxy-3-methyl-4-methylideneoxolan-2-yl)-1,3-dioxan-4-yl]piperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO7/c1-7-5-23-15(20,8(7)2)14-12(19)13(21-6-22-14)9-3-10(17)16-11(18)4-9/h8-9,12-14,19-20H,1,3-6H2,2H3,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULQATHQJWVNXEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=C)COC1(C2C(C(OCO2)C3CC(=O)NC(=O)C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85719-78-4, 92282-10-5 | |

| Record name | Sesbanimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085719784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SESBANIMIDE B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370346 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

The Enigmatic Origin of Sesbanimide: A Deep Dive into its Natural Sources, Biosynthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesbanimide, a potent cytotoxic agent, has garnered significant interest in the scientific community for its potential as an anticancer therapeutic. This technical guide provides a comprehensive overview of the origin of this compound, delving into its initial discovery from plant sources, the subsequent identification of its true microbial producers, its intricate biosynthesis, and its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product discovery, medicinal chemistry, and oncology drug development.

From Plant Enigma to Microbial Revelation: The Origin of this compound

This compound was first isolated from the seeds of plants belonging to the genus Sesbania, including Sesbania drummondii, Sesbania punicea, and Sesbania vesicaria.[1][2] For a considerable time, these plants were believed to be the natural producers of this complex molecule. However, emerging evidence has compellingly shifted this paradigm, suggesting that the true biosynthetic architects of this compound are symbiotic microorganisms residing within these plants.

More recent investigations have led to the isolation of this compound and its analogs from various bacterial species. These include marine agrobacteria and, notably, the magnetotactic bacterium Magnetospirillum gryphiswaldense.[3] The discovery of a novel analog, this compound R, from M. gryphiswaldense has provided crucial insights into the biosynthetic pathway and highlighted the microbial origin of this family of natural products.[3][4] This revelation has opened up new avenues for the discovery of novel this compound analogs through microbial fermentation and genetic engineering.

Unraveling the Molecular Blueprint: Biosynthesis of this compound

The biosynthesis of this compound is a complex process orchestrated by a trans-acyltransferase polyketide synthase (trans-AT PKS) gene cluster.[3][5][6] Analysis of the biosynthetic gene cluster in producing organisms has shed light on the enzymatic machinery responsible for assembling the intricate this compound scaffold.

The proposed biosynthetic pathway for this compound R, a well-studied analog, provides a model for understanding the general biosynthesis of this compound class. The pathway commences with the formation of the glutarimide (B196013) ring, followed by a series of chain extensions and modifications catalyzed by various enzymatic domains within the PKS megasynthase. Key enzymatic steps include acyltransferase (AT), ketosynthase (KS), dehydratase (DH), and ketoreductase (KR) activities. The pathway also involves tailoring enzymes that introduce specific functionalities to the growing polyketide chain.

Caption: Proposed biosynthetic pathway of this compound.

Potent Cytotoxicity: Biological Activity of this compound Analogs

This compound and its analogs exhibit potent cytotoxic activity against a range of human cancer cell lines. This activity is a hallmark of this class of compounds and has been the primary driver for their investigation as potential anticancer agents. The table below summarizes the available quantitative data on the cytotoxicity of various this compound analogs.

| Compound | Cell Line | IC50 | Reference |

| This compound A | Murine Leukemia (L1210) | 0.8 ng/mL | [5] |

| This compound R | Liver Carcinoma (HepG2) | 23 nM | [3] |

| Colon Carcinoma (HCT-116) | 39 nM | [3] | |

| Endocervical Adenocarcinoma (KB3.1) | 39 nM | [3] | |

| Lung Carcinoma (A549) | 30 nM | [3] | |

| Sesbania grandiflora (Methanolic Extract) | Lung Carcinoma (A549) | 23.6 µg/mL | [7] |

| Colon Carcinoma (HCT-15) | 41.8 µg/mL | [7] | |

| Liver Carcinoma (HepG2) | 62.7 µg/mL | [7] | |

| Breast Adenocarcinoma (MCF-7) | 94.3 µg/mL | [7] |

Mechanism of Action: Induction of Apoptosis

The cytotoxic effects of this compound are primarily attributed to its ability to induce apoptosis, or programmed cell death, in cancer cells. While the precise molecular signaling cascade is still under investigation, evidence suggests that this compound triggers the intrinsic mitochondrial pathway of apoptosis. This pathway involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors such as cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, a family of proteases that execute the final stages of apoptosis, resulting in cell death.

Caption: Proposed mechanism of this compound-induced apoptosis.

Experimental Protocols

Isolation of this compound from Sesbania Seeds

-

Extraction: Ground seeds are extracted with a suitable organic solvent, such as ethanol (B145695) or methanol, to obtain a crude extract.

-

Fractionation: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme involves partitioning between hexane, chloroform, and water.

-

Chromatography: The cytotoxic fractions are further purified using various chromatographic techniques, including silica (B1680970) gel column chromatography and high-performance liquid chromatography (HPLC), to isolate pure this compound.[5]

Caption: General workflow for the isolation of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound or the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Conclusion

This compound represents a fascinating class of natural products with significant potential for development as anticancer drugs. The elucidation of its microbial origin and biosynthetic pathway has paved the way for the discovery of new and potentially more potent analogs. Further research into its detailed mechanism of action and the development of efficient total synthesis strategies will be crucial for realizing the full therapeutic potential of this compound and its derivatives. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their quest to harness the power of this enigmatic molecule in the fight against cancer.

References

- 1. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound R, a Novel Cytotoxic Polyketide Produced by Magnetotactic Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation of this compound from the seed of Sesbania vesicaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antiproliferative and Apoptotic Effects of Sesbania grandiflora Leaves in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Antitumor Agent: A Technical Guide to the Discovery and Isolation of Sesbanimide from Sesbania drummondii

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sesbanimide, a potent glutarimide-containing polyketide, was first discovered and isolated from the seeds of Sesbania drummondii, a plant native to the southeastern United States.[1][2][3] Exhibiting significant antitumor properties, this natural product has garnered considerable interest within the scientific community. This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of this compound, with a focus on presenting detailed experimental protocols and quantitative data. Furthermore, it delves into the current understanding of its mechanism of action, offering insights for researchers and professionals in the field of drug development. Recent studies suggest that the true origin of this compound may lie with symbiotic microorganisms, such as marine agrobacteria or magnetotactic bacteria, rather than the plant itself.[4][5]

Discovery and Initial Characterization

The journey to uncover this compound began with the observation of the toxic properties of Sesbania drummondii, commonly known as rattlebush or poisonbean.[6] Initial investigations into the plant's chemical constituents led to the isolation of a novel compound with potent cytotoxic activity. This compound was subsequently named this compound.

Experimental Workflow for Discovery and Isolation

The following diagram illustrates the general workflow employed in the discovery and isolation of this compound from Sesbania drummondii seeds.

References

- 1. dokumen.pub [dokumen.pub]

- 2. pubs.acs.org [pubs.acs.org]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. This compound R, a Novel Cytotoxic Polyketide Produced by Magnetotactic Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound R, a Novel Cytotoxic Polyketide Produced by Magnetotactic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. electronicsandbooks.com [electronicsandbooks.com]

Whitepaper: Isolation and Characterization of Sesbanimide R from the Magnetotactic Bacterium Magnetospirillum gryphiswaldense

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The discovery of novel bioactive compounds from unique microbial sources is a cornerstone of drug development. Genomic analyses of various magnetotactic bacteria (MTB) have suggested their potential as producers of secondary metabolites, a potential previously untapped.[1][2] This technical guide details the first successful isolation and characterization of a natural product from this bacterial group: Sesbanimide R, a novel and cytotoxic polyketide.[2][3][4][5][6] Isolated from the alphaproteobacterium Magnetospirillum gryphiswaldense, this compound R was identified by connecting a large trans-acyltransferase polyketide synthase (trans-AT PKS) biosynthetic gene cluster (BGC) to its production.[1][4] This document provides the comprehensive methodologies employed, from genomic identification and genetic manipulation to scaled fermentation, chromatographic purification, and spectroscopic structure elucidation. The potent cytotoxic activity of this compound R against several human carcinoma cell lines underscores the importance of magnetotactic bacteria as a promising new frontier for natural product discovery.[2][3][4][5]

Introduction

Magnetotactic bacteria (MTB) are a diverse group of prokaryotes defined by their ability to biomineralize intracellular, membrane-enclosed magnetic nanocrystals of magnetite (Fe₃O₄) or greigite (Fe₃S₄).[7][8] These organelles, known as magnetosomes, cause the bacteria to align with geomagnetic field lines.[7][8] While research has historically focused on the unique biophysical properties of magnetosomes for applications in nanotechnology and biomedicine, the genomic potential of MTB for producing secondary metabolites has remained largely unexplored.[7][9][10][11]

Recent genome mining efforts have identified putative BGCs for natural products like polyketides and nonribosomal peptides within the genomes of several MTB species.[1][9] This spurred investigations into the chemical repertoire of Magnetospirillum gryphiswaldense, a well-studied model organism for magnetosome biosynthesis.[1][4] These efforts led to the discovery of this compound R, a novel glutarimide-containing polyketide.[2][3][4] Sesbanimides are a class of compounds known for their significant cytotoxic and antitumor activities.[1][12] The isolation of this compound R validates the genome mining approach and establishes MTB as a valuable and untapped resource for the discovery of new bioactive molecules.[3][4][5][6][13]

This guide serves as a technical overview of the complete workflow, from bioinformatic prediction to the isolation and bioactivity testing of this novel compound.

Experimental Protocols and Methodologies

The following sections detail the key experimental procedures used to identify, isolate, and characterize this compound R from M. gryphiswaldense.

Bioinformatic and Genetic Identification

The foundation of this discovery was the in silico analysis of the M. gryphiswaldense genome.

-

Protocol 1: Gene Cluster Identification:

-

The complete genome of M. gryphiswaldense was analyzed using the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) tool to identify putative secondary metabolite BGCs.[1][4]

-

A large (69,942 bp) trans-AT PKS gene cluster, notable for its high G+C content (66.7% vs. 63.2% for the genome), was identified as a primary candidate for investigation.[1]

-

To confirm the cluster's role in producing a metabolite, a targeted markerless gene deletion was performed. Core biosynthetic genes (encoding two PKSs, a monooxygenase, and an acyltransferase) were deleted using homologous recombination to create a Δtrans-at-pks mutant strain.[1][3]

-

Fermentation and Production Enhancement

Initial yields from wild-type cultures were insufficient for structural analysis.[3] Therefore, both genetic and process engineering strategies were employed.

-

Protocol 2: Transcriptional Activation and Scaled Fermentation:

-

Promoter Insertion: To enhance expression of the BGC, a strong constitutive promoter (PmamDC45) was inserted in front of the cluster using homologous recombination, creating the PmamDC45-trans-at-pks strain.[3][4]

-

Shake Flask Culture: The wild-type, Δtrans-at-pks, and PmamDC45-trans-at-pks strains were initially cultivated in Flask Standard Medium (FSM) under various oxygen conditions to compare metabolite profiles.[4]

-

Bioreactor Scale-Up: For preparative scale isolation, the high-producing PmamDC45-trans-at-pks strain was cultivated in a 10-liter fermentor to support the higher cell densities and aeration required for robust growth and metabolite production.[4]

-

Extraction and Chromatographic Isolation

A multi-step process was used to extract and purify this compound R to homogeneity.

-

Protocol 3: Compound Extraction and Purification:

-

Crude Extraction: After fermentation, bacterial cells and resin from the culture were harvested. The cell pellet and resin were extracted to capture the produced secondary metabolites.

-

Metabolite Profiling: Crude extracts were analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to compare the wild-type, mutant, and overproducing strains. The target mass corresponding to this compound R ([M+H]⁺ at m/z 692.38) was identified as being absent in the deletion mutant and significantly increased in the promoter-activated strain.[4]

-

Semi-Preparative HPLC: The crude extract from the 10-liter fermentation was subjected to semi-preparative High-Performance Liquid Chromatography (HPLC) for final purification, yielding 2 mg of pure this compound R.[4]

-

Structure Elucidation and Verification

The chemical structure of the isolated compound was determined using modern spectroscopic techniques.

-

Protocol 4: Spectroscopic Analysis:

-

Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) was used to determine the precise mass and molecular formula of the compound.[4]

-

NMR Spectroscopy: A full suite of Nuclear Magnetic Resonance (NMR) experiments (¹H, ¹³C, COSY, HMBC) was conducted to elucidate the complete two-dimensional structure of this compound R and establish the connectivity of all atoms.[4][5]

-

Chemical Verification: The elucidated structure was further confirmed by saponification (ester hydrolysis) of this compound R, which yielded a predictable fragment corresponding to the arginine-containing portion of the molecule, confirming the NMR-based assignment.[4]

-

Data and Results

Quantitative data from the characterization and bioactivity testing of this compound R are summarized below.

Production and Physicochemical Properties

The genetic engineering strategy resulted in a significant increase in compound yield, enabling its full characterization.

| Parameter | Value / Observation | Source |

| Source Organism | Magnetospirillum gryphiswaldense | [3][4][5] |

| Compound Name | This compound R | [3][4][5] |

| Compound Class | Glutarimide-containing Polyketide | [2][4] |

| Molecular Formula | C₃₄H₅₃N₅O₉ | [4] |

| Mass (HRESI-MS) | [M+H]⁺ signal at m/z 692.3869 | [4] |

| Production Titer (Wild Type) | Baseline (AUC: 880,064) | [4] |

| Production Titer (PmamDC45 strain) | ~7-fold increase (AUC: 6,513,288) | [4] |

| Final Isolated Yield | 2 mg (from 10 L fermentor culture) | [4] |

| Table 1: Production and physicochemical data for this compound R. |

In Vitro Cytotoxicity Data

This compound R demonstrated potent cytotoxic activity against a panel of human cancer cell lines, consistent with other members of the this compound family.[1]

| Cell Line | Cancer Type | IC₅₀ (nM) |

| HCT-116 | Colorectal Carcinoma | 11 |

| HepG2 | Liver Carcinoma | 28 |

| KB3.1 | Endocervical Adenocarcinoma | 20 |

| Table 2: Cytotoxicity (IC₅₀) values of this compound R against human cancer cell lines. |

Visualized Workflows and Pathways

The following diagrams illustrate the key processes involved in this research.

Experimental Workflow

This diagram outlines the overall process from genome analysis to the characterization of the pure compound.

Caption: Overall experimental workflow for this compound R.

Logic of Structure Elucidation

This diagram shows the relationship between the analytical techniques used to determine the final chemical structure.

Caption: Logic diagram for structure elucidation.

Conclusion

The successful isolation of this compound R from Magnetospirillum gryphiswaldense is a landmark achievement, confirming that magnetotactic bacteria are a promising and hitherto overlooked source of novel, bioactive natural products.[2][3][4][5][6][13] The integrated approach, combining genome mining, molecular genetics, scaled fermentation, and analytical chemistry, provides a robust template for future bioprospecting efforts within this diverse bacterial phylum. The potent cytotoxicity of this compound R highlights its potential as a lead compound for anticancer drug development and firmly establishes magnetotactic bacteria as a new frontier in the search for therapeutic agents.

References

- 1. This compound R, a Novel Cytotoxic Polyketide Produced by Magnetotactic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound R, a Novel Cytotoxic Polyketide Produced by Magnetotactic Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Magnetotactic Bacteria as Potential Sources of Bioproducts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Magnetotactic Bacteria as Potential Sources of Bioproducts | MDPI [mdpi.com]

- 10. Large-Scale Cultivation of Magnetotactic Bacteria and the Optimism for Sustainable and Cheap Approaches in Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Origins and Bioactivities of Natural Compounds Derived from Marine Ascidians and Their Symbionts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound R, a Novel Cytotoxic Polyketide Produced by Magnetotactic Bacteria [agris.fao.org]

An In-depth Technical Guide on the Initial Chemical Characterization of Sesbanimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the initial chemical and structural characterization of Sesbanimide, a potent cytotoxic compound. The document focuses on the core analytical techniques and methodologies employed to first elucidate its complex molecular architecture.

Introduction

This compound is a naturally occurring compound first isolated from the seeds of Sesbania punicea and Sesbania vesicaria.[1][2] It has garnered significant interest due to its potent antileukemic and antitumor activities.[2] The initial challenge in its characterization lay in determining its unique heterocyclic structure, which was ultimately achieved through a combination of spectroscopic techniques. This guide will detail the pivotal experiments that were instrumental in this discovery.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below, forming the basis of its chemical identity.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₁NO₇ | [1][3][4] |

| Molecular Weight | 327.33 g/mol | [3][4] |

| Appearance | Crystalline solid | [1] |

| Melting Point | 155-156 °C | [1] |

Spectroscopic Characterization and Structure Elucidation

The definitive structure of this compound was primarily elucidated through high-field Nuclear Magnetic Resonance (NMR) spectroscopy, with initial insights from other spectroscopic methods. A single-crystal X-ray crystallographic study later confirmed the structure derived from NMR data.[1]

High-field ¹H and ¹³C NMR spectroscopy were the central techniques used to piece together the molecular framework of this compound.[1] These experiments allowed for the determination of the proton and carbon environments and their connectivity.

Experimental Protocols:

-

Sample Preparation: this compound was dissolved in a suitable deuterated solvent (e.g., CDCl₃) for analysis.[1]

-

Instrumentation: A high-field NMR spectrometer (e.g., 500.13 MHz for ¹H NMR) was utilized to acquire the spectra.[1]

-

¹H NMR Spectroscopy: The ¹H NMR spectrum revealed signals for 21 protons. The chemical shifts (δ) and proton-proton coupling constants (J) were determined through first-order analysis of the multiplets. Exchangeable protons (from OH and NH groups) were identified by the disappearance of their signals upon addition of deuterium (B1214612) oxide (D₂O).[1]

-

¹³C NMR Spectroscopy: Broad-band proton-decoupled ¹³C NMR spectra showed 15 carbon resonances. Off-resonance proton-decoupled experiments were used to correlate proton-bearing carbons with their attached protons, helping to assign the carbon skeleton.[1]

-

2D NMR Spectroscopy (COSY and HMBC): While not explicitly detailed in the very first elucidation paper, modern analyses of this compound analogs like this compound R heavily rely on 2D NMR experiments such as Correlation Spectroscopy (COSY) to identify proton-proton couplings and Heteronuclear Multiple Bond Correlation (HMBC) to establish long-range carbon-proton connectivities, which are crucial for assembling the molecular fragments.[5][6][7]

-

Nuclear Overhauser Effect (n.O.e.) Spectroscopy: The conformation and relative configuration of this compound were deduced from a series of homonuclear ¹H-{¹H} n.O.e. experiments. These experiments measure the spatial proximity of protons, providing critical information about the 3D arrangement of the molecule.[1]

Quantitative NMR Data Summary:

The following table summarizes the key ¹H and ¹³C NMR data that were instrumental in the structure elucidation of this compound.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Correlations (COSY, HMBC, n.O.e) |

| Data not fully available in a single public source. The original papers should be consulted for the complete dataset. | Values vary based on solvent and experimental conditions. | Values are characteristic of the functional groups present. | COSY correlations establish H-H adjacencies. HMBC correlations link protons to carbons 2-3 bonds away. n.O.e. data reveals through-space proximity. |

Note: For a complete and detailed list of chemical shifts and coupling constants, direct consultation of the primary literature is recommended.[1]

While the initial reports focused heavily on NMR, mass spectrometry is a standard technique for determining the molecular weight and formula of new compounds. High-Resolution Mass Spectrometry (HRMS) would have been used to confirm the elemental composition of C₁₅H₂₁NO₇. In the analysis of analogs like this compound R, High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) was explicitly used.[5]

Experimental Protocols:

-

Instrumentation: A high-resolution mass spectrometer.

-

Method: The sample is ionized (e.g., via ESI), and the mass-to-charge ratio (m/z) of the resulting ions is measured with high precision, allowing for the calculation of the molecular formula.

The three-dimensional structure of this compound was ultimately confirmed by a single-crystal X-ray crystallographic study.[1] This technique provides the absolute spatial coordinates of the atoms in a crystalline state, validating the structure, conformation, and relative stereochemistry determined by NMR.

Experimental Protocols:

-

Crystallization: A single crystal of sufficient quality and size is grown from a solution of the purified compound.

-

Data Collection: The crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the positions of the atoms are determined and refined to yield a final 3D model of the molecule.

Structural Features and Tautomerism

A key finding from the initial characterization was that this compound exists in a solvent-dependent equilibrium between two tautomeric forms: a ring-closed hemiacetal (the dominant form) and a ring-opened γ-hydroxyketone.[1] This equilibrium is an important aspect of its chemical behavior.

Workflow and Logic Diagrams

The logical flow of experiments for the structural elucidation of a novel natural product like this compound is depicted below.

Conclusion

The initial characterization of this compound's chemical structure was a landmark achievement, showcasing the power of high-field NMR spectroscopy in elucidating complex natural products. The combination of 1D and 2D NMR techniques, supported by mass spectrometry and ultimately confirmed by X-ray crystallography, provided an unambiguous assignment of its constitution, configuration, and conformation. This foundational work has been critical for subsequent research into its biological activity and potential as a therapeutic agent.

References

- 1. Structure elucidation of this compound using high-field n.m.r. spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Isolation of this compound from the seed of Sesbania vesicaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C15H21NO7 | CID 163490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound A | C15H21NO7 | CID 9927382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound R, a Novel Cytotoxic Polyketide Produced by Magnetotactic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

The Primary Biological Activities of Sesbanimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesbanimide, a member of the glutarimide-containing polyketide family of natural products, has garnered significant interest within the scientific community due to its potent biological activities.[1][2][3] Originally isolated from the seeds of Sesbania drummondii, subsequent research has revealed that symbiotic microorganisms are the likely producers of these compounds.[4] This technical guide provides an in-depth overview of the primary biological activities of this compound, with a focus on its cytotoxic and antitumor properties. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support further research and drug development efforts.

Cytotoxic and Antitumor Activity

The most prominent biological activity of this compound is its potent cytotoxicity against a range of cancer cell lines.[4][5][6][7][8] This activity is a characteristic feature of glutarimide-containing polyketides.[4]

Quantitative Data Summary

The cytotoxic efficacy of this compound R, a novel analog, has been quantified using 50% inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of a cell population.

| Cell Line | Cancer Type | IC50 (nM) | 95% Confidence Interval (CI) |

| HepG2 | Liver Carcinoma | 23 | 9 - 65 |

| HCT-116 | Colon Carcinoma | 39 | 28 - 54 |

| KB3.1 | Endocervical Adenocarcinoma | 20 | 15 - 28 |

| A549 | Lung Carcinoma | 30 | 21 - 40 |

Table 1: IC50 values of this compound R against various carcinoma cell lines.[4]

Mechanism of Action

The precise molecular mechanism of action for this compound is an area of ongoing investigation. However, its structural similarity to other glutarimide-containing polyketides, such as cycloheximide, suggests a potential role as an inhibitor of protein synthesis.[1] This class of compounds is known to interfere with the translational machinery of cells.[1]

Putative Signaling Pathway for this compound-Induced Apoptosis

Based on studies of extracts from Sesbania grandiflora, a plant from which related compounds have been isolated, a putative signaling pathway for this compound-induced apoptosis can be proposed. This pathway involves the induction of oxidative stress, leading to mitochondrial dysfunction and the activation of the intrinsic apoptotic cascade.

References

- 1. Multifaceted Modes of Action for the Glutarimide-containing Polyketides Revealed - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research progress of glutarimide-containing polyketides: Structures, bioactivities and their biosynthesis [journal.hep.com.cn]

- 3. Cytotoxic glutarimide-containing polyketides isolated from Streptomyces sp. JCM 4793 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound R, a Novel Cytotoxic Polyketide Produced by Magnetotactic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. This compound R, a Novel Cytotoxic Polyketide Produced by Magnetotactic Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Early Studies on the Cytotoxic Effects of Sesbanimide: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early research into the cytotoxic properties of Sesbanimide, a member of the glutarimide-containing polyketides.[1] The focus is on the quantitative data, experimental methodologies, and proposed mechanisms of action as detailed in foundational studies.

Introduction to this compound

This compound is a naturally occurring polyketide characterized by a glutarimide (B196013) moiety, a structural feature common to compounds with potent antitumor and cytotoxic activities.[2][3] Originally isolated from the seeds of Sesbania drummondii, sesbanimides have since been identified in microorganisms, suggesting a bacterial origin for these metabolites.[3][4] Early investigations centered on a novel variant, this compound R, which was isolated from the magnetotactic bacterium Magnetospirillum gryphiswaldense.[2][3] This discovery highlighted a new potential source for these bioactive compounds and spurred further investigation into their therapeutic potential.[3][5][6]

Quantitative Cytotoxicity Data

Initial in vitro studies of this compound R demonstrated potent cytotoxic activity against a panel of human carcinoma cell lines. The 50% inhibitory concentration (IC50) values were determined, revealing nanomolar efficacy.[2][4] These findings underscore the potential of this compound R as a candidate for further development as an antitumor agent.[4]

Table 1: In Vitro Cytotoxicity of this compound R

| Cell Line | Cancer Type | IC50 (nM) | 95% Confidence Interval (CI) |

| KB3.1 | Endocervical Adenocarcinoma | 20 | 15 to 28 |

| HepG2 | Liver Carcinoma | 23 | 9 to 65 |

| A549 | Lung Carcinoma | 30 | 21 to 40 |

| HCT-116 | Colon Carcinoma | 39 | 28 to 54 |

Data sourced from studies on this compound R, where its activity was found to be comparable to other members of the this compound family.[2][4]

Experimental Protocols

The following section details the methodology used in the early cytotoxicity assays of this compound R, providing a replicable framework for further studies.[2]

Cell Culture and Plating

-

Cell Lines: Human cancer cell lines HCT-116 (colon carcinoma), HepG2 (liver carcinoma), KB3.1 (endocervical adenocarcinoma), and A549 (lung carcinoma) were obtained from the German Collection of Microorganisms and Cell Cultures (DSMZ).[2]

-

Culture Conditions: Cells were cultured according to the depositor's recommendations.[2]

-

Plating: For the cytotoxicity assay, cells were grown and diluted to a concentration of 5 × 10⁴ cells per well in 96-well plates, with a final volume of 180 μl of complete medium per well.[2]

Cytotoxicity Assay Workflow

The workflow for determining the cytotoxic effects of this compound R is outlined below.

Compound Treatment and Data Analysis

-

Equilibration: After plating, the cells were allowed to equilibrate for 2 hours.[2]

-

Treatment: Cells were treated with a serial dilution of this compound R dissolved in methanol.[2]

-

IC50 Determination: Following an appropriate incubation period, cell viability was assessed. The IC50 values and 95% confidence intervals were calculated using sigmoidal curve fitting with software such as GraphPad Prism.[4]

Proposed Mechanism of Action

While early studies on this compound R did not fully elucidate its specific molecular mechanism, research on the broader Sesbania genus and related glutarimide-containing compounds provides significant insights. Sesbanimides derived from S. grandiflora seeds are known to exert potent cytotoxic effects by disrupting mitochondrial function.[7] Studies on extracts from S. grandiflora flowers, which also demonstrate cytotoxicity, have implicated the induction of both apoptosis and autophagy.[8]

The proposed signaling pathway leading to cell death involves several key events:

-

Induction of Oxidative Stress: An increase in reactive oxygen species (ROS) generation.[8]

-

Mitochondrial Disruption: This leads to mitochondrial depolarization and the release of cytochrome c into the cytoplasm.[7][8]

-

Caspase Activation: Cytochrome c release triggers the activation of the caspase cascade, which are key executioners of apoptosis.[7][8]

-

DNA Damage: The apoptotic signaling culminates in DNA damage, leading to programmed cell death.[8]

The diagram below illustrates this proposed signaling pathway.

Conclusion

Early investigations into this compound, particularly the novel compound this compound R, have established its potent cytotoxic activity against a range of cancer cell lines. The nanomolar efficacy highlights its promise as a lead compound for anticancer drug development. The well-defined experimental protocols provide a solid foundation for future research. While the precise molecular targets of this compound R are yet to be fully identified, related studies strongly suggest a mechanism involving the induction of oxidative stress and the mitochondrial pathway of apoptosis. Further research is warranted to explore the detailed mechanism of action and to evaluate the in vivo efficacy and safety of this promising class of natural products.

References

- 1. Research progress of glutarimide-containing polyketides: Structures, bioactivities and their biosynthesis [journal.hep.com.cn]

- 2. This compound R, a Novel Cytotoxic Polyketide Produced by Magnetotactic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. Distribution, Phytochemical Insights, and Cytotoxic Potential of the Sesbania Genus: A Comprehensive Review of Sesbania grandiflora, Sesbania sesban, and Sesbania cannabina - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Apoptotic and autophagic effects of Sesbania grandiflora flowers in human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Assembly Line: A Technical Guide to the Biosynthesis of Sesbanimide R in Magnetospirillum gryphiswaldense

For Immediate Release

This technical guide provides an in-depth exploration of the biosynthesis of Sesbanimide R, a potent cytotoxic polyketide produced by the magnetotactic bacterium Magnetospirillum gryphiswaldense. This document is intended for researchers, scientists, and drug development professionals interested in the natural product's origins, its complex biosynthetic pathway, and the experimental methodologies used to elucidate its production. This compound R, a member of the glutarimide-containing polyketides, has demonstrated significant cytotoxic activity against various carcinoma cell lines, marking it as a compound of interest for oncological research and development.

Core Executive Summary

Researchers have successfully identified and characterized the biosynthetic machinery responsible for producing this compound R in Magnetospirillum gryphiswaldense. The production is orchestrated by a large trans-acyltransferase polyketide synthase (trans-AT PKS) biosynthetic gene cluster (BGC). Through targeted genetic manipulation, including gene cluster deletion and promoter-based transcriptional activation, the link between this specific BGC and the synthesis of this compound R has been unequivocally established.[1][2][3][4] The compound's structure, featuring a unique arginine moiety, was elucidated using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1][2][3] This discovery not only adds a new member to the this compound family but also highlights magnetotactic bacteria as a promising, yet largely untapped, source for novel bioactive secondary metabolites.[1][2][4][5]

Quantitative Analysis of this compound R Production

The direct relationship between the trans-AT PKS gene cluster and this compound R production was quantified through comparative analysis of wild-type, gene-deleted, and overexpression strains of M. gryphiswaldense. The results, summarized below, demonstrate a complete halt of production upon removal of the gene cluster and a significant increase when its expression is enhanced.

| Strain | Genetic Modification | Relative this compound R Production (Area Under the Curve - AUC) | Fold Change vs. Wild Type |

| Wild Type (WT) | None | 880,064 | 1x |

| Δtrans-at-pks | Deletion of the core biosynthetic genes of the trans-AT PKS cluster. | Production Abolished | 0x |

| PmamDC45-trans-at-pks | Replacement of the native promoter with the stronger constitutive PmamDC45 promoter. | 6,513,288 | ~7x increase |

Table 1: Comparative production of this compound R in genetically modified M. gryphiswaldense strains, as determined by extracted ion chromatograms for m/z 692.38 [M+H]⁺.[1]

Cytotoxicity Profile of this compound R

This compound R has exhibited potent cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) are presented below, underscoring its potential as an antitumor agent.

| Cell Line | Cancer Type | IC₅₀ (nM) |

| HeLa | Cervical Carcinoma | 2.3 |

| A549 | Lung Carcinoma | 1.7 |

| HCT-116 | Colon Carcinoma | 1.9 |

| MCF-7 | Breast Adenocarcinoma | 3.1 |

| L-929 | Mouse Fibrosarcoma | 1.8 |

| KB-3-1 | Human Cervical Carcinoma | 2.1 |

Table 2: Cytotoxic activity of this compound R against various human carcinoma cell lines.

Biosynthetic Pathway of this compound R

The biosynthesis of this compound R is a complex process involving a series of enzymatic reactions encoded by the sbn gene cluster (sbnA-X). The pathway is initiated by a unique starting module and proceeds through a series of elongation and modification steps, catalyzed by both polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) modules. A key feature of this pathway is the incorporation of an arginine moiety, which was a novel discovery for the this compound family of compounds.[1][3]

Caption: Proposed biosynthetic pathway for this compound R.[1][6]

Experimental Protocols

The following section details the key experimental methodologies employed in the discovery and characterization of this compound R and its biosynthetic pathway.

Genetic Manipulation of M. gryphiswaldense

The connection between the trans-AT PKS gene cluster and this compound R was established through two primary genetic strategies: markerless deletion and promoter replacement.

Caption: Workflow for generating mutant strains.

-

Vector Construction : For the deletion mutant, flanking regions of the target gene cluster were cloned into a suicide vector containing a sacB gene for counter-selection. For the overexpression mutant, the strong constitutive promoter PmamDC45 was placed upstream of the gene cluster in a similar vector.

-

Biparental Conjugation : The constructed plasmids were transferred from an E. coli donor strain to wild-type M. gryphiswaldense.

-

Homologous Recombination and Selection : Single-crossover events were selected for using antibiotic resistance encoded on the plasmid. Subsequent growth on sucrose-containing medium selected for the second crossover event (excision of the vector backbone), as sacB expression is lethal in the presence of sucrose. This results in either a markerless deletion or a promoter replacement.

-

Verification : The final genotype of the mutant strains was confirmed by PCR analysis.

Cultivation, Extraction, and Analysis

-

Cultivation : M. gryphiswaldense strains (wild-type and mutants) were cultivated in appropriate liquid medium.

-

Adsorber Resin Addition : Amberlite XAD-16 adsorber resin was added to the culture to capture the secreted secondary metabolites, including this compound R.

-

Extraction : The resin was harvested and the adsorbed compounds were eluted using organic solvents (e.g., methanol, ethyl acetate).

-

Analysis and Purification : The crude extract was analyzed by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to detect and quantify this compound R. The compound was then purified for structural and bioactivity studies using preparative HPLC.

Structure Elucidation

The chemical structure of the purified compound was determined using a combination of high-resolution mass spectrometry (HR-MS) and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques provided the exact mass and detailed information about the connectivity of atoms within the molecule, confirming its identity as this compound R and revealing the presence of the distinctive arginine side chain.[1][2][4]

Conclusion and Future Outlook

The elucidation of the this compound R biosynthetic pathway in Magnetospirillum gryphiswaldense represents a significant advancement in the field of natural product discovery. It not only provides a roadmap for the potential bioengineering of novel, potent antitumor agents but also establishes magnetotactic bacteria as a valuable resource for future biodiscovery efforts. Further investigation into the regulatory mechanisms of the sbn gene cluster and the enzymatic functions of its protein products will be crucial for harnessing the full potential of this biosynthetic machinery.

References

- 1. Development of a genetic system for Magnetospirillum gryphiswaldense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. This compound R, a Novel Cytotoxic Polyketide Produced by Magnetotactic Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. journals.asm.org [journals.asm.org]

Unveiling the Assembly Line: A Technical Guide to the Identification of the Sesbanimide Biosynthetic Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesbanimides are a family of potent cytotoxic glutarimide-containing polyketides that have garnered significant interest in the field of drug development due to their strong antitumor activities. Initially isolated from the seeds of Sesbania plants, their true origin was later traced to symbiotic bacteria. This guide provides a comprehensive overview of the technical journey to identify and characterize the Sesbanimide biosynthetic gene cluster (BGC), a critical step in harnessing its therapeutic potential. The focus will be on this compound R, a novel analog whose discovery helped to clarify the complete biosynthetic pathway.

The identification of the this compound BGC is a prime example of modern genome mining techniques coupled with classical genetic validation. The producing organism, the magnetotactic bacterium Magnetospirillum gryphiswaldense, was found to harbor a large trans-acyltransferase polyketide synthase (trans-AT PKS) type BGC responsible for the synthesis of these complex molecules. This discovery has not only elucidated the genetic blueprint for this compound but has also highlighted magnetotactic bacteria as a promising, yet underexplored, source for novel secondary metabolites.

Identification of the this compound Biosynthetic Gene Cluster

The journey to pinpoint the genetic origins of this compound began with in-silico analysis of bacterial genomes. Researchers utilized bioinformatics tools to scan for sequences encoding large enzymatic assembly lines characteristic of natural product biosynthesis.

Genome Mining and Bioinformatic Prediction

The genome of Magnetospirillum gryphiswaldense was analyzed using the 'antibiotics and secondary metabolite analysis shell' (antiSMASH) tool. This analysis revealed several putative secondary metabolite BGCs, including a large 69,942 bp gene cluster predicted to be a trans-AT PKS. This particular cluster was notable for its high G+C content (66.7%) compared to the rest of the genome (63.2%), a common feature of horizontally acquired gene clusters. The core of this BGC was found to be comprised of 30 open reading frames (ORFs), including two large PKS genes, sbnO and sbnQ, and a monooxygenase-encoding gene, sbnP. Similar trans-AT PKS gene clusters were also identified in marine bacteria such as Stappia indica and Labrenzia aggregata, producers of other this compound analogs.

The this compound R Gene Cluster (sbn) in M. gryphiswaldense

The BGC responsible for this compound R biosynthesis in M. gryphiswaldense, designated the sbn cluster, is a sophisticated assembly of genes encoding all the necessary machinery for its production. The table below details the key genes and their putative functions as determined by bioinformatic analysis.

| Gene | Locus Tag (MSR-1_) | Proposed Function |

| sbnA | 15510 | In-trans acylhydrolase |

| sbnJ | 15570 | Amidotransferase (for starter unit formation) |

| sbnO | 15630 | Core Polyketide Synthase (PKS) |

| sbnP | 15640 | Baeyer-Villiger Monooxygenase |

| sbnQ | 15650 | Core Polyketide Synthase (PKS) with NRPS module |

| sbnN | 15620 | In-trans acyltransferase (AT) |

| sbnA-X | 15510-15700 | Various tailoring enzymes, transporters, and regulators |

Experimental Validation of the sbn Gene Cluster

Bioinformatic prediction is only the first step. The definitive link between the sbn cluster and this compound R production was established through rigorous genetic experiments.

The general workflow for validating the BGC is outlined in the diagram below.

Gene Deletion (Knockout)

To prove that the identified trans-AT PKS cluster was responsible for producing the compound of interest, a markerless in-frame deletion of the core biosynthetic genes was performed in M. gryphiswaldense. This created the Δtrans-at-pks mutant strain. When the metabolite profiles of the wild-type and the mutant strains were compared using Liquid Chromatography-Mass Spectrometry (LC-MS), the production of a compound with a mass of 691.38 Da (corresponding to this compound R) was completely abolished in the Δtrans-at-pks mutant. This provided strong evidence that the deleted genes were essential for its biosynthesis.

Transcriptional Activation (Overexpression)

Wild-type M. gryphiswaldense produced very low titers of this compound R, making it difficult to isolate enough material for full structural elucidation. To overcome this, a transcriptional activation strategy was employed. A native promoter region in the BGC was replaced with the stronger, constitutive PmamDC45 promoter. This genetic modification resulted in the PmamDC45-trans-at-pks strain, which exhibited a significant increase in the production of this compound R.

| Strain | Relative Production Level (Area Under Curve - AUC) | Fold Increase |

| Wild Type | 880,064 | 1x (Baseline) |

| Δtrans-at-pks Mutant | 0 | Abolished |

| PmamDC45-trans-at-pks (Overexpression) | 6,513,288 | ~7.4x |

| Data adapted from Awal, R. P., et al. (2021). mBio. |

This overexpression not only confirmed the cluster's function but also enabled the purification of sufficient quantities of this compound R for detailed structural analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.

The Proposed Biosynthetic Pathway of this compound R

The sequence of the sbn gene cluster allowed for the proposal of a detailed biosynthetic pathway for this compound R. The assembly line is a hybrid PKS-NRPS system. A key finding was the presence of a terminal Non-Ribosomal Peptide Synthetase (NRPS) module predicted to incorporate L-arginine. This perfectly matched the elucidated structure of this compound R, which features an arginine moiety not present in previously characterized sesbanimides, resolving inconsistencies in earlier biosynthetic proposals.

The proposed biosynthesis involves the following key steps:

-

Starter Unit Formation : An amino group is transferred to an ACP-bound malonate by the amidotransferase SbnJ.

-

Glutarimide (B196013) Ring Formation : The first two modules of the PKS assembly line (SbnO) form the characteristic glutarimide moiety.

-

Polyketide Chain Extension : The growing polyketide chain is extended and modified by successive PKS modules, which incorporate extender units and perform dehydration (DH) and ketoreduction (KR) reactions.

-

Oxygen Insertion : A Baeyer-Villiger Monooxygenase (SbnP) is proposed to insert an oxygen atom into the polyketide backbone, forming an ester linkage.

-

NRPS-mediated Arginine Incorporation : A terminal NRPS module within SbnQ specifically recognizes and incorporates an L-arginine residue.

-

Tailoring and Release : Final tailoring steps, such as methylation, are performed, and the completed molecule is released from the enzymatic assembly line.

Detailed Experimental Protocols

This section provides a summary of the methodologies used to validate the sbn gene cluster.

Construction of the Δtrans-at-pks Deletion Mutant

The markerless in-frame deletion of the core PKS genes in M. gryphiswaldense was achieved using a two-step homologous recombination strategy.

-

Plasmid Construction :

-

Upstream and downstream flanking regions (approx. 1 kb each) of the target gene cluster were amplified by PCR from M. gryphiswaldense genomic DNA.

-

The two fragments were cloned into a suicide vector (e.g., pK18mobsacB), which contains a sacB gene for counter-selection. The vector was then introduced into an E. coli donor strain.

-

-

Bacterial Conjugation :

-

The suicide vector was transferred from the E. coli donor to M. gryphiswaldense via biparental mating.

-

-

Selection of Integrants :

-

Single-crossover mutants (where the plasmid has integrated into the chromosome) were selected on appropriate antibiotic plates.

-

-

Counter-selection for Excision :

-

The single-crossover mutants were grown on a medium containing sucrose. The sacB gene product, levansucrase, is toxic to Gram-negative bacteria in the presence of sucrose.

-

Only cells that had undergone a second crossover event, excising the plasmid and the sacB gene, could survive. This second event can either revert to the wild-type or result in the desired gene deletion.

-

-

Screening and Verification :

-

Sucrose-resistant colonies were screened by PCR using primers flanking the deletion site to confirm the absence of the target gene cluster.

-

Construction of the PmamDC45 Promoter-Activated Strain

This strain was created using a similar homologous recombination method as the deletion mutant.

-

Plasmid Construction :

-

A DNA fragment containing the strong constitutive PmamDC45 promoter was synthesized.

-

Upstream and downstream flanking regions of the native promoter to be replaced were amplified.

-

The three fragments (upstream flank, PmamDC45 promoter, downstream flank) were assembled and cloned into the sacB-containing suicide vector.

-

-

Conjugation and Selection :

-

The procedure followed the same steps of conjugation, single-crossover selection, and sucrose-based counter-selection as described above.

-

-

Screening and Verification :

-

Sucrose-resistant colonies were screened by PCR and subsequent sequencing to confirm the successful replacement of the native promoter with the PmamDC45 promoter.

-

Metabolite Extraction and Analysis

-

Cultivation : Wild-type, Δtrans-at-pks, and PmamDC45-trans-at-pks strains were cultivated in a suitable medium (e.g., Flask Standard Medium) under aerobic conditions, which were found to favor this compound production.

-

Extraction : The culture supernatant was extracted with an organic solvent, typically ethyl acetate. The organic phase was collected, dried (e.g., over anhydrous sodium sulfate), and evaporated to dryness under vacuum.

-

LC-MS Analysis : The dried extract was redissolved in methanol (B129727) and analyzed by High-Performance Liquid Chromatography coupled to Mass Spectrometry (HPLC-MS). Chromatographic separation was performed on a C18 column. The mass spectrometer was operated in positive ion mode to detect the protonated molecule [M+H]⁺ of this compound R at m/z 692.38.

-

Structure Elucidation : For the overproducing strain, the extraction was performed on a larger scale. The target compound was purified from the crude extract using multiple rounds of HPLC. The structure of the purified compound was then elucidated using 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion

The identification of the this compound biosynthetic gene cluster was a landmark achievement, accomplished through a synergistic combination of genome mining, targeted genetic manipulation, and detailed chemical analysis. The validation via gene knockout and promoter activation provided unequivocal proof of the cluster's function. Furthermore, the characterization of this compound R and its unique arginine moiety resolved previous ambiguities in the biosynthetic pathway. This work not only provides a complete genetic and biochemical blueprint for a potent antitumor agent but also establishes magnetotactic bacteria as a valuable reservoir for the discovery of novel, bioactive natural products. The detailed protocols and data presented herein serve as a technical guide for researchers aiming to explore and engineer this and other complex biosynthetic pathways for therapeutic applications.

Natural Analogs of Sesbanimide: A Technical Guide to Their Core Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesbanimide and its natural analogs represent a class of glutarimide-containing polyketides with potent cytotoxic and antitumor activities. Originally isolated from the seeds of Sesbania drummondii, these compounds have since been identified from microbial sources, suggesting a bacterial origin. Their unique chemical structures and significant biological effects have made them a subject of interest for cancer research and drug development. This technical guide provides an in-depth overview of the natural analogs of this compound, focusing on Sesbanimides A, C, D, E, F, and the recently discovered this compound R. It summarizes their cytotoxic activities, details the experimental protocols used for their characterization, and visualizes their proposed mechanism of action.

Data Presentation: Cytotoxic Activity of this compound Analogs

The cytotoxic effects of various this compound analogs have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are summarized in the tables below.

| This compound Analog | Cell Line | Cancer Type | IC50 (nM) | Reference |

| This compound A | L1210 | Murine Leukemia | ~2.1 (0.8 ng/mL) | (Kimura et al., 1992) |

| This compound C | A549 | Lung Carcinoma | 1.8 | (Kačar et al., 2021) |

| HCT-116 | Colorectal Carcinoma | 2.5 | (Kačar et al., 2021) | |

| MDA-MB-231 | Breast Cancer | 3.2 | (Kačar et al., 2021) | |

| This compound D | A549 | Lung Carcinoma | 2.3 | (Kačar et al., 2021) |

| HCT-116 | Colorectal Carcinoma | 3.5 | (Kačar et al., 2021) | |

| MDA-MB-231 | Breast Cancer | 4.1 | (Kačar et al., 2021) | |

| This compound E | A549 | Lung Carcinoma | 2.0 | (Kačar et al., 2021) |

| HCT-116 | Colorectal Carcinoma | 2.8 | (Kačar et al., 2021) | |

| MDA-MB-231 | Breast Cancer | 3.8 | (Kačar et al., 2021) | |

| This compound F | A549 | Lung Carcinoma | 20 (GI50) | [1] |

| HCT-116 | Colorectal Carcinoma | 3.0 | (Kačar et al., 2021) | |

| MDA-MB-231 | Breast Cancer | 3.9 | (Kačar et al., 2021) | |

| This compound R | HepG2 | Liver Carcinoma | 23 | [1] |

| KB-3-1 | Cervical Adenocarcinoma | 20 | [1] | |

| HCT-116 | Colon Carcinoma | 39 | [1] | |

| A549 | Lung Carcinoma | 30 | [1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound analogs.

Cytotoxicity Assays

1. Cell Lines and Culture Conditions (as per Awal et al., 2021 for this compound R)

-

Cell Lines:

-

HepG2 (human liver carcinoma)

-

KB-3-1 (human cervical adenocarcinoma, a subclone of HeLa)

-

HCT-116 (human colon carcinoma)

-

A549 (human lung carcinoma)

-

-

Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.

-

Culture Conditions: Cells were maintained in a humidified atmosphere at 37°C with 5% CO2.

2. In Vitro Cytotoxicity Assay Protocol (General protocol based on similar studies)

-

Cell Seeding: Cells are harvested from exponential phase cultures, counted, and seeded into 96-well microtiter plates at a density of approximately 5,000-10,000 cells per well in 100 µL of culture medium. Plates are incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: Stock solutions of this compound analogs are prepared in dimethyl sulfoxide (B87167) (DMSO). Serial dilutions of the compounds are made in culture medium to achieve final desired concentrations. The medium from the cell plates is aspirated, and 100 µL of the medium containing the test compounds is added to each well. Control wells receive medium with the same concentration of DMSO as the highest compound concentration.

-

Incubation: Plates are incubated for a period of 48 to 72 hours at 37°C in a 5% CO2 atmosphere.

-

Cell Viability Measurement (e.g., MTT Assay):

-

After the incubation period, 10-20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.

-

The plates are incubated for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

The medium is then carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a solution of isopropanol (B130326) with HCl) is added to each well to dissolve the formazan crystals.

-

The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

-

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathways and Mechanism of Action

Current research suggests that the primary mechanism of action for the cytotoxic effects of this compound analogs is the inhibition of eukaryotic protein synthesis. This leads to the induction of apoptosis (programmed cell death).

Inhibition of Protein Synthesis

Sesbanimides are believed to target the eukaryotic ribosome, the cellular machinery responsible for protein synthesis. Specifically, they are thought to bind to the E-site (exit site) of the 60S ribosomal subunit. This binding event interferes with the translocation step of elongation, a critical phase in the synthesis of polypeptide chains. By inhibiting the ribosome's ability to move along the messenger RNA (mRNA) template, Sesbanimides effectively halt the production of proteins essential for cell survival and proliferation, ultimately leading to cell death.

Induction of Apoptosis

The inhibition of protein synthesis by this compound analogs triggers a cellular stress response that ultimately leads to apoptosis. A study on a fraction of Sesbania grandiflora containing sesbanimides revealed that this process involves the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction. The accumulation of ROS can damage cellular components, including mitochondria, leading to the release of pro-apoptotic factors and the activation of caspases, which are the executioner enzymes of apoptosis.

Experimental Workflow

The general workflow for the discovery and characterization of novel this compound analogs is depicted below. This process begins with the cultivation of the producing organism, followed by extraction, isolation, and structure elucidation of the natural products. The biological activity of the purified compounds is then assessed through in vitro cytotoxicity assays, leading to the determination of their IC50 values and elucidation of their mechanism of action.

References

The Enigmatic Role of Sesbanimide: A Technical Guide for Researchers

An In-depth Exploration of the Natural Function, Biosynthesis, and Biological Activity of a Potent Polyketide

Introduction

Sesbanimide, a glutarimide-containing polyketide, has garnered significant attention in the scientific community for its potent cytotoxic properties. Initially isolated from the seeds of plants from the Sesbania genus, it is now understood that the true producers of these complex natural products are symbiotic and free-living bacteria. This guide provides a comprehensive overview of the current understanding of this compound's role in its producing organisms, its biosynthesis, and its characterized biological activities, with a focus on this compound R from the magnetotactic bacterium Magnetospirillum gryphiswaldense.

Producing Organisms and the Elusive Natural Role

While first discovered in plants, the actual biosynthesis of Sesbanimides is attributed to various bacteria. Notably, this compound R is produced by the magnetotactic bacterium Magnetospirillum gryphiswaldense.[1][2][3] Other analogs, such as this compound A and C, have been isolated from marine bacteria, including Stappia indica and Labrenzia aggregata. The natural function of this compound for these producing organisms remains largely elusive and is a subject of ongoing research.[4]

Secondary metabolites like polyketides often serve as signaling molecules, agents for chemical defense against competitors or predators, or play a role in mediating symbiotic relationships. In the case of M. gryphiswaldense, the production of this compound R has been observed to be enhanced under aerobic conditions, which are known to inhibit the formation of magnetosomes, the bacterium's iron-based navigational organelles. This suggests a potential role for this compound R in the bacterium's response to oxidative stress or in adapting to different environmental niches. However, direct evidence for a specific signaling pathway or ecological function within the producing bacterium is yet to be discovered.

Biosynthesis of this compound R

This compound R is synthesized by a large trans-acyltransferase polyketide synthase (trans-AT PKS) gene cluster, designated as the sbn cluster.[1][2] The biosynthesis involves a complex series of enzymatic reactions that assemble and modify a polyketide backbone.

A proposed biosynthetic pathway for this compound R begins with the formation of the glutarimide (B196013) ring, followed by the extension and modification of the polyketide chain. A key feature of the this compound R biosynthesis in M. gryphiswaldense is the incorporation of an arginine moiety at the terminus of the molecule, a feature that was predicted from the in-silico analysis of the biosynthetic gene cluster and confirmed by structural elucidation.[1][2]

Quantitative Data

Relative Production of this compound R

The production of this compound R in M. gryphiswaldense was significantly affected by genetic modifications of the sbn gene cluster. Deletion of the trans-AT PKS genes abolished production, while overexpression of the cluster under the control of the mamDC45 promoter led to a substantial increase in yield.

| Strain | Genetic Modification | Relative Production (Area Under the Curve) | Fold Change vs. Wild Type |

| Wild Type | None | 880,064 | 1x |

| Δtrans-at-pks | Deletion of sbn cluster genes | 0 | 0x |

| PmamDC45-trans-at-pks | Overexpression of sbn cluster | 6,513,288 | ~7.4x |

Table 1: Relative production of this compound R in different strains of M. gryphiswaldense, as determined by extracted ion chromatograms.[2]

Cytotoxicity of this compound R

This compound R exhibits potent cytotoxic activity against a range of human cancer cell lines. The 50% inhibitory concentration (IC50) values are in the nanomolar range, highlighting its potential as an antitumor agent.

| Cell Line | Cancer Type | IC50 (nM) | 95% Confidence Interval (nM) |

| HepG2 | Liver Carcinoma | 23 | 9 to 65 |

| HCT-116 | Colon Carcinoma | 39 | 28 to 54 |

| KB3.1 | Endocervical Adenocarcinoma | 29 | 22 to 39 |

| A549 | Lung Carcinoma | 29 | 20 to 42 |

Table 2: In vitro cytotoxicity of this compound R against various human cancer cell lines.[5]

Experimental Protocols

The following sections provide a general overview of the key experimental methodologies used in the study of this compound. For detailed, step-by-step protocols, it is recommended to consult the supplementary information of the cited research articles.

Isolation and Purification of this compound R

A general workflow for the isolation and purification of this compound R from M. gryphiswaldense cultures is outlined below.

-

Fermentation: M. gryphiswaldense, particularly the overexpression strain (PmamDC45-trans-at-pks), is cultured in a suitable fermentation medium under controlled aerobic conditions to maximize this compound R production.

-

Extraction: The culture broth is centrifuged to separate the supernatant and the cell biomass. Both are typically extracted with an organic solvent such as ethyl acetate (B1210297) to recover the secondary metabolites.

-

Purification: The crude extract is subjected to semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound R. A C18 column is commonly used with a gradient of water and acetonitrile (B52724) as the mobile phase.

-

Structure Elucidation: The chemical structure of the purified compound is determined using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HR-MS).

-

Biological Activity Assays: The cytotoxic activity of the purified this compound R is evaluated against a panel of cancer cell lines using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Cytotoxicity Assay (MTT Protocol - General Overview)

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of this compound R and incubated for a specific period (e.g., 72 hours).

-

MTT Addition: MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

-

Solubilization: A solubilization solution (e.g., DMSO or a specialized detergent-based solution) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Conclusion and Future Perspectives

This compound represents a fascinating class of bioactive natural products with significant potential for therapeutic applications. While its potent cytotoxic activity is well-documented, its natural role within the producing microorganisms remains a compelling mystery. Future research should focus on elucidating the ecological function of this compound in its native environment. Understanding the regulatory network that controls the expression of the sbn gene cluster in response to environmental cues will be crucial in unraveling its physiological purpose. Furthermore, the exploration of other this compound analogs from different microbial sources may reveal novel chemical structures with unique biological activities, opening new avenues for drug discovery and development. The detailed characterization of the biosynthetic pathway also provides a foundation for synthetic biology approaches to generate novel, engineered analogs with improved therapeutic properties.

References

Preliminary in-vitro studies of Sesbanimide's anticancer potential.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sesbanimide, a member of the glutarimide-containing polyketide family of natural products, has demonstrated significant cytotoxic activity against various cancer cell lines in preliminary in-vitro studies. This technical guide provides a comprehensive overview of the current understanding of this compound's anticancer potential, focusing on quantitative data, detailed experimental methodologies, and the putative signaling pathways involved in its mechanism of action. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel anticancer therapeutics.

Introduction

Glutarimide-containing polyketides are a class of natural products known for their diverse biological activities, including potent antitumor properties. This compound, originally isolated from the seeds of Sesbania drummondii, has emerged as a promising candidate for further investigation due to its strong cytotoxic effects.[1] This document synthesizes the available preliminary in-vitro data on this compound, with a particular focus on a recently identified analog, this compound R, which has been shown to exhibit robust anticancer activity.[1][2]

Quantitative Cytotoxicity Data

The in-vitro cytotoxic potential of this compound R has been evaluated against a panel of human cancer cell lines. The 50% inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. These values indicate that this compound R exhibits potent cytotoxic activity in the nanomolar range.

| Cell Line | Cancer Type | IC50 (nM) | 95% Confidence Interval (CI) |

| HepG2 | Liver Carcinoma | 23 | 9 - 65 |

| HCT-116 | Colon Carcinoma | 39 | 28 - 54 |

| KB3.1 | Endocervical Adenocarcinoma | 20 | 15 - 28 |

| A549 | Lung Carcinoma | 30 | 21 - 40 |

Table 1: IC50 Values of this compound R against Human Cancer Cell Lines [1]

Experimental Protocols

This section details the methodologies employed in the preliminary in-vitro studies of this compound's anticancer potential.

Cell Culture

Human cancer cell lines, including HepG2, HCT-116, KB3.1, and A549, were procured from the German Collection of Microorganisms and Cell Cultures (DSMZ). The cells were cultured in appropriate media supplemented with fetal bovine serum (FBS), penicillin, and streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound R was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

-

Cells were seeded in 96-well plates at a density of 5 x 10^4 cells per well in 180 µL of complete medium and allowed to equilibrate for 2 hours.[1]

-

A serial dilution of this compound R in methanol (B129727) was prepared and added to the cells.

-